molecular formula C16H14F3NO3 B1345889 Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate CAS No. 946784-78-7

Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate

Cat. No. B1345889
M. Wt: 325.28 g/mol
InChI Key: AJBNNBVJNJICNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate” is a chemical compound with the molecular formula C16H14F3NO3 and a molecular weight of 325.29 . It is used for proteomics research .


Synthesis Analysis

The synthesis of compounds similar to “Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate” often involves the use of trifluoromethyl groups . For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route involves the reaction of aryl iodides with trifluoromethyl copper .


Molecular Structure Analysis

The molecular structure of “Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate” includes a trifluoromethyl group (-CF3), which is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .


Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Physical And Chemical Properties Analysis

“Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate” has a molecular weight of 325.29 . The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .

Scientific Research Applications

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are employed to degrade recalcitrant compounds in water, highlighting their significance in environmental remediation. A study on acetaminophen degradation using AOPs demonstrates their efficacy in breaking down complex organic molecules, which could be relevant to understanding the degradation or transformation mechanisms of similar compounds like "Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate" in aquatic environments (Qutob et al., 2022).

Chemosensors Development

Research on 4-Methyl-2,6-diformylphenol (DFP) as a fluorophoric platform for developing chemosensors underscores the potential for creating sensors that could detect various analytes, including metal ions and neutral molecules. This suggests a pathway for exploring "Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate" in the development of novel chemosensors due to its structural complexity and potential reactivity (Roy, 2021).

Synthesis of Heterocycles

The use of certain chemical scaffolds in the synthesis of heterocyclic compounds demonstrates the chemical versatility and potential applications of complex organic molecules in synthesizing new materials or compounds with specific functions. This could relate to the exploration of "Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate" for synthesizing novel heterocyclic compounds with potential pharmaceutical or material science applications (Gomaa & Ali, 2020).

Environmental Behavior of Phenolic Compounds

Studies on the environmental behavior and degradation of phenolic compounds, such as phenoxy herbicides, provide insights into the fate and transformation of similar compounds in aquatic environments. This research is crucial for understanding how "Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate" might behave in natural water systems and the potential impact on ecosystems (Werner et al., 2012).

Future Directions

The trifluoromethyl group is often used in the development of new pharmaceuticals and agrochemicals . It is expected that many novel applications of trifluoromethyl derivatives will be discovered in the future .

properties

IUPAC Name

methyl 2-[4-[4-amino-3-(trifluoromethyl)phenoxy]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO3/c1-22-15(21)8-10-2-4-11(5-3-10)23-12-6-7-14(20)13(9-12)16(17,18)19/h2-7,9H,8,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBNNBVJNJICNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate

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